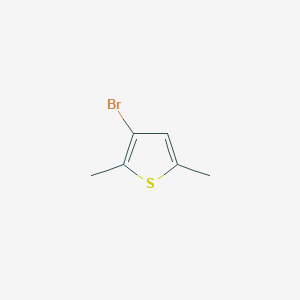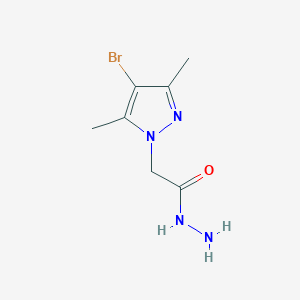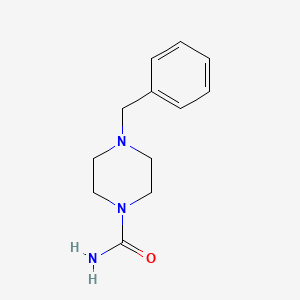
3-Bromo-2,5-dimethylthiophene
概要
説明
3-Bromo-2,5-dimethylthiophene is a sulfur-containing heterocyclic compound . It has a molecular formula of C6H7BrS and a molar mass of 191.09 g/mol . This compound is characterized by a yellow crystalline appearance.
Synthesis Analysis
The synthesis of 3-Bromo-2,5-dimethylthiophene has been reported using various methods, including bromination of 2,5-dimethylthiophene and preparation from 3-bromothiophene. These methods were optimized in terms of reaction time, temperature, and solvent.
Molecular Structure Analysis
The molecular structure of 3-Bromo-2,5-dimethylthiophene is characterized by the presence of a bromine atom and two methyl groups attached to a thiophene ring . The exact mass of the molecule is 189.94518 g/mol .
Chemical Reactions Analysis
The coupling reactions of some organocopper reagents with 3-bromo-2,5-dimethylthiophene 1,1-dioxide leading to 3-alkyl and 3-aryl substituted 2,5-dimethylthiophene 1,1-dioxides have been found to proceed in high yields (50–100%) . The less stable organocopper reagents reacted faster and at lower temperatures than the more stable ones .
Physical And Chemical Properties Analysis
3-Bromo-2,5-dimethylthiophene is soluble in common organic solvents such as ethanol, acetone, and chloroform while insoluble in water. This compound has an aromatic ring which contributes to its stability. It has a topological polar surface area of 28.2 Ų .
科学的研究の応用
Biologically Active Compounds
Thiophene-based analogs, such as 3-Bromo-2,5-dimethylthiophene, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . The presence of different functional groups in 3-bromo-2,5-dimethylthiophene can be valuable for studying reaction mechanisms and exploring the reactivity of similar compounds.
Organic Semiconductors
Thiophene-mediated molecules, including 3-Bromo-2,5-dimethylthiophene, have a prominent role in the advancement of organic semiconductors . This research can contribute to the development of new synthetic strategies and the understanding of fundamental chemical processes.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . The unique properties of 3-Bromo-2,5-dimethylthiophene could potentially be exploited in this field.
Organic Light-Emitting Diodes (OLEDs)
Molecules with the thiophene ring system, such as 3-Bromo-2,5-dimethylthiophene, are used in the fabrication of organic light-emitting diodes (OLEDs) . The unique properties of 3-Bromo-2,5-dimethylthiophene could potentially be exploited in this field.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The unique properties of 3-Bromo-2,5-dimethylthiophene could potentially be exploited in this field.
Organic Building Block
3-Bromo-2,5-dimethylthiophene can serve as an organic building block in various scientific investigations. The presence of different functional groups in 3-bromo-2,5-dimethylthiophene can be valuable for studying reaction mechanisms and exploring the reactivity of similar compounds.
Synthetic Strategies
The presence of different functional groups in 3-bromo-2,5-dimethylthiophene can contribute to the development of new synthetic strategies. This research can contribute to the understanding of fundamental chemical processes.
Safety and Hazards
3-Bromo-2,5-dimethylthiophene is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H227, H302, and H315 . Precautionary measures include avoiding ingestion and inhalation, wearing protective equipment, and ensuring adequate ventilation .
作用機序
Target of Action
3-Bromo-2,5-dimethylthiophene is a type of thiophene derivative . Thiophene derivatives are known to exhibit a variety of properties and applications, including their use in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Thiophene derivatives are known to have a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
The action, efficacy, and stability of 3-Bromo-2,5-dimethylthiophene can be influenced by various environmental factors. For instance, it is known to decompose in the presence of heat and oxygen .
特性
IUPAC Name |
3-bromo-2,5-dimethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrS/c1-4-3-6(7)5(2)8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODXWHPNUCOZEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348583 | |
| Record name | 3-bromo-2,5-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,5-dimethylthiophene | |
CAS RN |
31819-37-1 | |
| Record name | 3-bromo-2,5-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2,5-dimethylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 3-Bromo-2,5-dimethylthiophene 1,1-dioxide?
A1: 3-Bromo-2,5-dimethylthiophene 1,1-dioxide is a substituted thiophene derivative. Its structure features a thiophene ring with the following substituents:
Q2: What is the significance of the sulfone group (1,1-dioxide) in 3-Bromo-2,5-dimethylthiophene 1,1-dioxide?
A2: The sulfone group significantly influences the reactivity of 3-Bromo-2,5-dimethylthiophene 1,1-dioxide. It acts as an electron-withdrawing group, making the thiophene ring more susceptible to nucleophilic attack. This property is key to its utility in various organic reactions [, , ].
Q3: How does 3-Bromo-2,5-dimethylthiophene 1,1-dioxide react with organocopper reagents?
A3: This compound readily undergoes coupling reactions with organocopper reagents, replacing the bromine atom with an alkyl or aryl group. This reaction proceeds with high yields (50-100%) []. Interestingly, less stable organocopper reagents demonstrate higher reactivity, requiring lower temperatures for the reaction to occur [].
Q4: Are there alternative reaction pathways when using different organometallic reagents?
A4: Yes, using Grignard reagents instead of organocopper reagents leads to different reaction outcomes. For example, reactions with certain Grignard reagents result in the formation of a unique heterotricycloheptane derivative [].
Q5: Can 3-Bromo-2,5-dimethylthiophene 1,1-dioxide be used to synthesize more complex heterocyclic systems?
A5: Absolutely! The ring-opening of 3-Bromo-2,5-dimethylthiophene 1,1-dioxide with amines, followed by intramolecular Diels-Alder reactions, provides a pathway to synthesize substituted polyhydroisoindoles and polyhydroisoquinolines []. This method has been successfully applied to produce decahydropyrido[2,1-a]isoindoles and decahydro-2H-pyrido[1,2-b]isoquinolines with high stereoselectivity [].
Q6: Are there any notable examples of stereoselective synthesis using 3-Bromo-2,5-dimethylthiophene 1,1-dioxide?
A6: Researchers have successfully used 3-Bromo-2,5-dimethylthiophene 1,1-dioxide to prepare substituted "tetrahydrobenzo[a]pyrrolizidines" (octahydro-1H-pyrrolo[2,1-a]isoindoles) in a diastereoselective manner. This synthesis involved a four-step process, utilizing L-prolinol for the ring-opening step and a titanium tetrachloride-catalyzed intramolecular Diels-Alder reaction for the cyclization step [].
Q7: What is the significance of regioselective bromination in the context of 3-Bromo-2,5-dimethylthiophene 1,1-dioxide?
A7: Regioselective bromination is crucial for the efficient synthesis of 3-Bromo-2,5-dimethylthiophene 1,1-dioxide. Studies have shown that bromination of 2,5-dimethylthiophene with N-bromosuccinimide leads predominantly to the formation of 3-bromo-2,5-dimethylthiophene, showcasing high regioselectivity []. This selective bromination at the 3-position is crucial for further transformations using this compound.
Q8: Are there any studies on the influence of substituents on the reactivity of thiophene derivatives like 3-Bromo-2,5-dimethylthiophene 1,1-dioxide?
A8: Yes, research indicates that methyl substituents on the thiophene ring can significantly impact the rate of bromination []. Understanding these effects can help tailor reaction conditions for synthesizing specific brominated thiophene derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)


![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269848.png)

![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)

![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)

